Ethyl (3-(Piperazin-1-yl)propyl) Phosphate
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Overview
Description
Ethyl (3-(Piperazin-1-yl)propyl) Phosphate is a chemical compound with the molecular formula C9H21N2O4P and a molecular weight of 252.248 g/mol . This compound is characterized by the presence of a piperazine ring, a propyl chain, and a phosphate ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-(Piperazin-1-yl)propyl) Phosphate typically involves the reaction of piperazine with a propyl phosphate ester. One common method includes the reaction of piperazine with 3-chloropropyl phosphate under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is stirred at room temperature for several hours.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as chromatography and recrystallization may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-(Piperazin-1-yl)propyl) Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperazine ring or the propyl chain is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphate esters with additional oxygen atoms, while substitution reactions may result in derivatives with different alkyl or aryl groups attached to the piperazine ring .
Scientific Research Applications
Ethyl (3-(Piperazin-1-yl)propyl) Phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Mechanism of Action
The mechanism of action of Ethyl (3-(Piperazin-1-yl)propyl) Phosphate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with biological receptors, while the phosphate ester group can participate in phosphorylation reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Ethyl (3-(Piperazin-1-yl)propyl) Phosphate can be compared with other similar compounds such as:
Cyclophosphamide Impurity 6: A related compound with a similar piperazine structure but different functional groups.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with distinct biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C9H21N2O4P |
---|---|
Molecular Weight |
252.25 g/mol |
IUPAC Name |
ethyl 3-piperazin-1-ylpropyl hydrogen phosphate |
InChI |
InChI=1S/C9H21N2O4P/c1-2-14-16(12,13)15-9-3-6-11-7-4-10-5-8-11/h10H,2-9H2,1H3,(H,12,13) |
InChI Key |
JSAONEYQPCMKMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(O)OCCCN1CCNCC1 |
Origin of Product |
United States |
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